N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-glutamic Acid
Overview
Description
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-glutamic Acid is a derivative of glutamic acid, an important amino acid in biochemistry. This compound is often used in peptide synthesis due to its protective group, which helps in the sequential addition of amino acids.
Mechanism of Action
Target of Action
Fmoc-D-Glu-OH, also known as N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-glutamic Acid or FMOC-D-GLUTAMIC ACID, is primarily used as a protecting group for amines in peptide synthesis . The primary targets of this compound are the amine groups present in amino acids and peptides.
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This reaction results in the protection of the amine group, preventing it from undergoing unwanted reactions during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed under basic conditions. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The introduction and removal of the Fmoc group are key steps in the Solid-Phase Peptide Synthesis (SPPS) process. This process is used to chemically synthesize peptides, which are chains of amino acids linked by peptide bonds. The Fmoc group protects the amine group during the coupling of amino acids, ensuring that peptide bonds form at the correct locations .
Result of Action
The use of Fmoc-D-Glu-OH allows for the precise synthesis of peptides. By protecting the amine groups of amino acids, it prevents side reactions that could interfere with the formation of the desired peptide sequence. Once the peptide synthesis is complete, the Fmoc group can be removed, leaving behind the synthesized peptide .
Action Environment
The action of Fmoc-D-Glu-OH is influenced by the conditions of the peptide synthesis process. The efficiency of the Fmoc protection and deprotection steps can be affected by factors such as the pH of the solution, the temperature, and the presence of other reagents. For example, the Fmoc group is removed using a base, so the pH of the solution is a critical factor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-glutamic Acid typically involves the protection of the amino group of D-glutamic acid with the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. This is achieved through a reaction with 9-fluorenylmethyl chloroformate in the presence of a base such as sodium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes and ensure high purity and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-glutamic Acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM).
Major Products
The major products formed from these reactions are peptides with the desired sequence of amino acids, where this compound serves as one of the building blocks.
Scientific Research Applications
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-glutamic Acid is widely used in scientific research, particularly in:
Peptide Synthesis: It is a key component in the synthesis of peptides, which are used in various biochemical and pharmaceutical studies.
Drug Development: Peptides synthesized using this compound are investigated for their potential therapeutic properties.
Biological Studies: It is used to study protein-protein interactions and enzyme-substrate interactions.
Comparison with Similar Compounds
Similar Compounds
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-glutamic Acid: The L-isomer of the compound, used similarly in peptide synthesis.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-aminobutyric Acid: Used in the synthesis of peptides with different properties.
Uniqueness
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-glutamic Acid is unique due to its D-configuration, which can impart different biological properties compared to its L-counterpart. This can be particularly useful in the design of peptides with specific biological activities or stability profiles .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c22-18(23)10-9-17(19(24)25)21-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,26)(H,22,23)(H,24,25)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPWHIXHJNNGLU-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654469 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-D-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104091-09-0 | |
Record name | N-FMOC-D-glutamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104091-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-D-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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